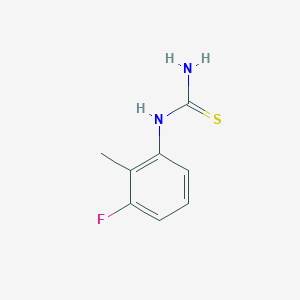
4-methyl-3-(prop-2-yn-1-yloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-(prop-2-yn-1-yloxy)aniline, also known as 4-methyl-3-propenyloxybenzenamine, is an organic compound belonging to the class of amines. It is a colorless liquid with a pungent odor and is used in the synthesis of a variety of organic compounds. It is also used in the manufacture of pharmaceuticals, dyes, and other chemicals.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-(prop-2-yn-1-yloxy)aniline is used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other chemicals. It is also used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. Additionally, it is used in the synthesis of dyes and other chemicals for various industrial applications.
Wirkmechanismus
4-methyl-3-(prop-2-yn-1-yloxy)aniline acts as an intermediate in the synthesis of a variety of organic compounds. It acts as a nucleophile and reacts with electrophiles, such as alkyl halides, to form the desired product. Additionally, it can act as a base and react with acids to form salts.
Biochemical and Physiological Effects
4-methyl-3-(prop-2-yn-1-yloxy)aniline has not been tested for its biochemical or physiological effects in humans or animals. However, it is known to be an irritant to the skin and eyes and can cause respiratory irritation if inhaled. Additionally, it is flammable and should be handled with caution.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-3-(prop-2-yn-1-yloxy)aniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and the reaction conditions are mild and can be easily controlled. Additionally, the reaction is fast and efficient, and the yields are generally high. However, it is flammable and should be handled with caution, and it can be toxic if inhaled or ingested.
Zukünftige Richtungen
There are several potential future directions for 4-methyl-3-(prop-2-yn-1-yloxy)aniline. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and dyes. Additionally, it could be used in the synthesis of biodegradable polymers and other materials. It could also be used in the synthesis of new and improved drugs and other therapeutic agents. Finally, it could be used in the synthesis of new and improved catalysts for organic reactions.
Synthesemethoden
4-methyl-3-(prop-2-yn-1-yloxy)aniline is synthesized from the reaction of 4-methyl-3-(prop-2-yn-1-yloxy)anilineropenylbenzene and aniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is conducted at a temperature of 80-100°C. The reaction produces 4-methyl-3-(prop-2-yn-1-yloxy)aniline and a byproduct of water.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-3-(prop-2-yn-1-yloxy)aniline involves the reaction of 4-methyl-3-nitroaniline with propargyl alcohol in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "4-methyl-3-nitroaniline", "propargyl alcohol", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-methyl-3-nitroaniline in a suitable solvent such as ethanol or methanol.", "Step 2: Add propargyl alcohol to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a reducing agent such as sodium borohydride or iron powder to the reaction mixture to reduce the nitro group to an amino group.", "Step 4: Acidify the reaction mixture with hydrochloric acid to protonate the amino group and isolate the product by filtration or extraction." ] } | |
CAS-Nummer |
128186-39-0 |
Produktname |
4-methyl-3-(prop-2-yn-1-yloxy)aniline |
Molekularformel |
C10H11NO |
Molekulargewicht |
161.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



